(3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
Description
The compound “(3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a chiral β-amino acid derivative featuring:
- Fmoc-protected amino group: A fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis for temporary amine protection .
- 2,5-Difluorophenyl substituent: A phenyl ring substituted with fluorine atoms at the 2- and 5-positions, influencing electronic and steric properties.
- Propanoic acid backbone: A carboxylic acid functional group critical for conjugation in solid-phase synthesis.
- (3R)-configuration: Stereochemical specificity at the β-carbon, crucial for interactions in chiral environments.
This compound is primarily employed as a building block in peptide synthesis, enabling the introduction of fluorinated aromatic residues into bioactive molecules.
Properties
IUPAC Name |
(3R)-3-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWRKVXEYZVOD-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves several key steps:
Formation of the 2,5-difluorophenyl group: This can be achieved through halogenation reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like triethylamine.
Coupling with the propanoic acid moiety: The final step involves coupling the protected amino group with a propanoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Indole Core Functionalization
The indole moiety undergoes electrophilic substitution reactions. For example, regioselective sulfanylation at the indole C3 position is achieved using thioglycolic acid derivatives under acidic conditions (,).
Example :
Amide Bond Formation
The benzamide group is synthesized via coupling reactions. Carbodiimide-mediated (e.g., EDC/HOBt) coupling between 2-methylbenzoic acid and the amine-substituted ethylindole intermediate is standard (,):
Sulfanyl Oxidation
The sulfanyl (-S-) bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) (, ):
| Reaction | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| Oxidation to sulfoxide | 30% H₂O₂, CH₃COOH, 25°C, 4h | Sulfoxide | 68% | |
| Oxidation to sulfone | mCPBA, CH₂Cl₂, 0°C → RT, 12h | Sulfone | 55% |
Amide Hydrolysis
The tertiary amide bond hydrolyzes under strong acidic or basic conditions (, ):
Photocatalytic Reactions
Under blue LED irradiation with methylene blue (MB) as a photocatalyst, the compound participates in C–H arylation or N-dealkylation pathways ( ):
Stability and Degradation
-
pH-Dependent Stability : The compound degrades at pH > 8.0, forming hydrolyzed fragments ( ).
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ (TGA data,).
Side Reactions and Byproducts
-
N-Alkylation Competes with Cyclization : Duri
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 423.42 g/mol. The compound features a difluorophenyl group and a fluorenylmethoxycarbonyl amino acid structure, which contributes to its unique properties. Its IUPAC name is (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and it can be represented by the following structural formula:
Medicinal Chemistry
This compound has shown promise in the field of medicinal chemistry due to its potential as a pharmaceutical agent. Its structural components allow for modifications that can enhance its bioactivity and selectivity towards specific biological targets.
Anticancer Activity
Preliminary studies indicate that compounds similar to (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid exhibit anticancer properties. For example, related compounds have been tested against various cancer cell lines by the National Cancer Institute (NCI), demonstrating significant inhibition of cell growth and potential as therapeutic agents against tumors .
Antimicrobial Studies
Research has also explored the antimicrobial activity of compounds with similar structures. These studies suggest that modifications to the fluorenylmethoxycarbonyl group can lead to enhanced efficacy against bacterial and fungal strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study involving derivatives of (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid demonstrated significant cytotoxicity against human cancer cell lines. The compound's efficacy was assessed using a single-dose assay across a panel of approximately sixty cancer cell lines, revealing an average growth inhibition rate of 12.53% .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were synthesized and screened for their antimicrobial properties against common pathogens. Compounds with similar structural motifs showed promising results in inhibiting the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorenylmethoxycarbonyl group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key differences among analogs arise from substituent type, position, and electronic effects:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂): Stabilizes the Fmoc group under basic conditions but may reduce nucleophilicity in coupling reactions . Trifluoromethyl (CF₃): Enhances metabolic stability and membrane permeability but may reduce solubility in aqueous media . Fluorine (F): Modest EW effect; meta- vs. para-fluorine positioning alters dipole moments and π-π stacking interactions .
- Electron-Donating Groups (EDGs): Hydroxyl (OH): Increases polarity and solubility; susceptible to oxidation or conjugation in biological systems .
Stereochemical Considerations
The (3R)-configuration of the target compound contrasts with analogs like the (S)-2-methylphenyl derivative (). Stereochemistry influences:
- Coupling Efficiency : Enantiomeric mismatches can lead to failed couplings or diastereomer formation.
- Biological Activity : Chiral centers dictate binding affinity to enzymes or receptors, as seen in fluorinated peptidomimetics.
Biological Activity
(3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its CAS number 1260592-30-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Chemical Formula | C24H19F2NO4 |
| Molecular Weight | 423.42 g/mol |
| IUPAC Name | (3R)-3-(2,5-Difluorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The compound's mechanism of action is primarily attributed to its structural features, which allow it to interact with specific biological targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Antitumor Activity
Research has indicated that (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid exhibits antitumor properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has been evaluated for anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers in conditions such as arthritis and colitis.
Case Studies
-
Study on Anticancer Properties :
- Objective: To evaluate the cytotoxic effects on MCF-7 and A549 cells.
- Findings: The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
-
Study on Anti-inflammatory Activity :
- Objective: To assess the efficacy in reducing inflammatory responses in a rat model of arthritis.
- Findings: Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to control groups.
Safety Profile
Currently, detailed safety data for (3R)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is limited. It is recommended that further toxicological evaluations be conducted to establish a comprehensive safety profile for potential therapeutic applications.
Q & A
Q. What are the key synthetic strategies for introducing the Fmoc-protected amino group in this compound?
The Fmoc (fluorenylmethoxycarbonyl) group is typically introduced via reaction with Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) under mild basic conditions (e.g., NaHCO₃ or DIEA in DMF). The reaction occurs at the amino group of the propanoic acid backbone, ensuring protection during subsequent coupling steps. Critical parameters include pH control (8–9) and inert atmosphere to prevent premature deprotection .
Q. How does the 2,5-difluorophenyl substituent influence the compound’s reactivity in peptide synthesis?
The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, enhancing stability against nucleophilic attack during coupling reactions. However, steric effects from the fluorine substituents may reduce reaction rates in solid-phase peptide synthesis (SPPS). Optimization of coupling reagents (e.g., HATU or PyBOP) and extended reaction times (2–4 hours) are recommended .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (for Fmoc group absorption) and gradients of acetonitrile/water + 0.1% TFA.
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm stereochemistry (3R configuration) and fluorine substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular weight verification (expected [M+H]⁺ ~462.4) .
Advanced Research Questions
Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?
The compound exhibits limited solubility in aqueous buffers due to the hydrophobic Fmoc and difluorophenyl groups. Co-solvents like DMSO (10–20%) or TFE (2,2,2-trifluoroethanol) improve solubility for biophysical assays. For organic-phase reactions, DCM or THF are preferred. Conflicting reports may arise from residual moisture; ensure anhydrous conditions via molecular sieves or solvent distillation .
Q. What experimental evidence supports the stereochemical integrity of the (3R)-configured carbon during synthesis?
Chiral HPLC using columns like Chiralpak IA or IB with hexane/isopropanol eluents can resolve enantiomers. Comparative optical rotation measurements ([α]D²⁵) against known standards (e.g., (3S)-isomer) and X-ray crystallography of intermediates (e.g., Fmoc-protected precursors) provide definitive confirmation. highlights analogs with resolved (R)-configurations via similar methods .
Q. How do substituent positions (2,5-difluoro vs. 3,5-difluoro) affect biological activity in related compounds?
Studies on analogs (e.g., 3,5-difluorophenyl derivatives in ) show altered binding affinities to enzymatic targets due to differences in electrostatic potential and steric hindrance. For example, 2,5-substitution may enhance π-stacking interactions in protease inhibitors, while 3,5-substitution favors hydrophobic pockets. MD simulations and SAR studies are critical for rational design .
Methodological Challenges and Solutions
Q. What purification techniques resolve issues with byproducts from incomplete Fmoc deprotection?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–50% EA) to separate deprotected byproducts.
- Acid-Sensitive Resins : Employ 20% piperidine in DMF for efficient Fmoc removal without side reactions.
- Troubleshooting : Monitor deprotection via UV absorbance loss at 301 nm (characteristic of Fmoc cleavage) .
Q. How can researchers mitigate racemization during coupling steps?
- Low-Temperature Reactions : Conduct couplings at 0–4°C to minimize base-induced racemization.
- Coupling Reagents : Use Oxyma Pure/DIC systems instead of HOBt/DIC for reduced side reactions.
- Kinetic Monitoring : Track reaction progress with ninhydrin tests or LC-MS to halt reactions at >95% conversion .
Data Contradictions and Interpretations
Q. Why do some studies report divergent stability profiles for Fmoc-protected analogs?
Stability discrepancies may arise from:
- Solvent Impurities : Trace acids in DCM can accelerate Fmoc cleavage.
- Storage Conditions : Anhydrous, dark, and cold (2–8°C) storage is critical; deviations lead to hydrolysis ( reports 2-year stability under optimal conditions).
- Substituent Effects : Electron-deficient groups (e.g., difluorophenyl) stabilize the Fmoc group, while electron-rich groups destabilize it .
Q. How should researchers reconcile conflicting cytotoxicity data in cell-based assays?
Variations in cell permeability (due to Fmoc hydrophobicity) and assay endpoints (e.g., ATP vs. resazurin assays) contribute to contradictions. Normalize data using internal controls (e.g., cytotoxicity of Fmoc-OH byproducts) and validate via orthogonal methods like flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
